4-(trans-4-Propylcyclohexyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

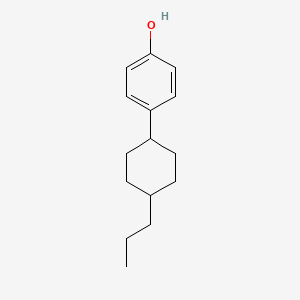

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-propylcyclohexyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13,16H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAZEMSUUYFDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001002322, DTXSID301286600 | |

| Record name | 4-(trans-4-Propylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(4-propylcyclohexyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81936-33-6, 152126-35-7 | |

| Record name | 4-(trans-4-Propylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(4-propylcyclohexyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(trans-4-propylcyclohexyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-(trans-4-propylcyclohexyl)phenol, a key organic intermediate. We will delve into its fundamental chemical and physical properties, explore plausible synthetic and analytical strategies, and discuss its critical role in materials science and pharmaceutical development. The insights provided herein are curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile compound.

Core Chemical Identity and Molecular Structure

This compound, identified by CAS Number 81936-36-6, is a bifunctional organic molecule featuring a phenol ring linked to a propyl-substituted cyclohexane ring.[1][2] The trans stereochemistry of the 1,4-disubstituted cyclohexane is a crucial structural feature, imparting a rigid, linear, and rod-like shape to the molecule.[3] This specific geometry is fundamental to its primary applications, particularly in the field of liquid crystals.[3][4]

| Identifier | Value | Source(s) |

| CAS Number | 81936-33-6 | [1][5][6] |

| Molecular Formula | C₁₅H₂₂O | [5][6][7] |

| Molecular Weight | 218.33 g/mol | [5][6] |

| IUPAC Name | This compound | [5] |

| Synonyms | 1-Hydroxy-4-(trans-4-propylcyclohexyl)benzene | [6] |

| SMILES | CCCC1CCC(CC1)C2=CC=C(C=C2)O | [6] |

The molecule's structure combines a hydrophilic, reactive phenolic hydroxyl group with a bulky, hydrophobic propylcyclohexyl moiety. This amphiphilic character dictates its solubility and reactivity profile.[2]

Caption: 2D representation of this compound.

Physicochemical Properties

The compound is a white crystalline powder or solid at standard conditions.[5] Its high melting point and boiling point are consistent with its molecular weight and the potential for intermolecular hydrogen bonding via the phenolic hydroxyl group. Its solubility profile is characterized by very low aqueous solubility and good solubility in organic solvents like methanol.[5]

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [5] |

| Melting Point | 138 °C | [5][7] |

| Boiling Point | 339.8 °C at 760 mmHg | [5] |

| Density | 0.978 g/cm³ | [5] |

| Water Solubility | 125 µg/L at 20 °C | [5] |

| LogP | ~5.0 | [5] |

| pKa | 10.21 ± 0.30 (Predicted) | [5] |

Core Applications and Rationale

The utility of this compound stems directly from its unique molecular architecture.

Liquid Crystal Intermediate

This is the primary and most well-documented application.[1][2] The compound serves as a critical building block (a mesogenic core) for the synthesis of more complex liquid crystal molecules used in modern displays (LCDs).[3][4]

Causality:

-

Rigidity and Linearity: The trans-cyclohexyl ring connected to the phenyl group creates a rigid, rod-like structure. This shape is essential for forming the ordered, anisotropic liquid crystal phases (e.g., nematic phase) required for display technology.[3]

-

Dielectric Anisotropy: The polar phenolic group and the nonpolar aliphatic tail contribute to the molecule's overall dielectric anisotropy, a key property that allows the liquid crystal molecules to align in response to an electric field.[3]

-

Synthetic Handle: The phenolic -OH group provides a convenient and reactive site for further chemical modification, allowing for the attachment of various terminal groups to fine-tune the final liquid crystal's properties (e.g., melting point, viscosity, and optical characteristics).

Caption: Role as an intermediate in liquid crystal display manufacturing.

Pharmaceutical and Organic Synthesis

The compound is also cited as a valuable intermediate in pharmaceutical synthesis and advanced organic synthesis.[1][2] While specific drug pathways are less detailed in public literature, the structure is amenable to several applications:

-

Scaffold for APIs: The phenol and cyclohexane rings can serve as a rigid scaffold to which other pharmacologically active functional groups are attached.

-

Potential Endocrine Modulation: The phenolic structure suggests that it or its derivatives could be investigated for endocrine-disrupting or modulating properties, a field of significant interest in drug development and toxicology.[2]

Synthesis and Purification Strategies

While a definitive, publicly available protocol for the direct synthesis of this compound is scarce, a plausible and robust synthetic route can be designed based on established organometallic methodologies. A direct Friedel-Crafts alkylation of phenol is often problematic due to catalyst deactivation by the phenolic oxygen and potential for O-alkylation over the desired C-alkylation.[3][8] Therefore, a multi-step approach using a cross-coupling reaction is more reliable for achieving high regioselectivity and yield.

Proposed Synthetic Pathway: Suzuki Coupling

The Suzuki coupling, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a powerful tool for forming carbon-carbon bonds.[9][10]

Caption: Plausible Suzuki coupling workflow for synthesis.

Step-by-Step Methodology (Hypothetical Protocol)

-

Preparation of Boronic Acid:

-

React trans-4-propylcyclohexyl bromide with magnesium turnings in anhydrous THF to form the Grignard reagent.

-

Cool the Grignard solution to -78 °C and add triisopropyl borate dropwise.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction with aqueous HCl and extract the boronic acid with an organic solvent. Purify as necessary.

-

-

Protection of Phenol:

-

Protect the hydroxyl group of 4-bromophenol using a standard protecting group (e.g., methoxymethyl ether) to prevent interference with the coupling reaction.

-

-

Suzuki Coupling Reaction:

-

Combine the trans-4-propylcyclohexylboronic acid, the protected 4-bromophenol, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., Toluene/Ethanol/Water).

-

Heat the mixture under an inert atmosphere (N₂ or Ar) until TLC or GC-MS indicates completion of the reaction.

-

-

Deprotection and Workup:

-

After cooling, perform an aqueous workup to remove inorganic salts.

-

Add aqueous acid (e.g., HCl) to the organic layer to cleave the protecting group from the phenolic oxygen.

-

-

Purification:

-

Isolate the crude product by removing the solvent under reduced pressure.

-

The final product, a white solid, is purified by recrystallization from a suitable solvent (e.g., heptane or toluene) to achieve high purity (>99%).[1]

-

Self-Validation: Each step of this process can be monitored using standard analytical techniques (TLC, GC-MS) to ensure reaction completion and identify any side products, making the protocol self-validating.

Analytical Characterization

Confirming the identity and purity of synthesized this compound is paramount. A combination of spectroscopic methods is employed for full characterization.

Caption: Standard analytical workflow for product characterization.

Expected Spectroscopic Data

-

¹H NMR (in CDCl₃): The spectrum is expected to show distinct signals for each proton environment.

-

Aromatic Protons: Two doublets in the δ 6.7-7.2 ppm range, characteristic of a 1,4-disubstituted benzene ring.

-

Phenolic Proton: A broad singlet between δ 4.5-5.5 ppm, which is exchangeable with D₂O.

-

Aliphatic Protons: A complex series of multiplets between δ 0.8-2.5 ppm corresponding to the propyl and cyclohexyl protons. The methyl group of the propyl chain would appear as a triplet around δ 0.9 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded phenol.

-

A strong C-O stretching band around 1200-1250 cm⁻¹.

-

Aromatic C=C stretching absorptions in the 1500-1600 cm⁻¹ region.

-

Aliphatic C-H stretching bands just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A clear peak at m/z = 218.33.

-

Fragmentation: Expect to see characteristic fragmentation patterns, including cleavage of the propyl group and fragmentation of the cyclohexyl ring. Alpha cleavage at the bond between the phenyl and cyclohexyl rings is also plausible.

-

Safety, Handling, and Toxicology

While specific hazard codes are not universally listed, related phenolic compounds carry significant warnings.[5] Users must consult the full Safety Data Sheet (SDS) before handling.

-

Hazards: Likely to be harmful if swallowed, cause skin irritation, and serious eye damage.[9][10][11] Prolonged exposure may cause organ damage.[10][11]

-

Handling: Use in a well-ventilated area or chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[9][10] Avoid creating dust.[9]

-

Toxicological Insight: As a phenol derivative, there is a potential for this compound to act as an endocrine-disrupting chemical (EDC).[2] This possibility should be considered in any application involving biological systems or requiring extensive toxicological assessment.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound [oakwoodchemical.com]

- 8. echemi.com [echemi.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. CN1827568A - Process for synthesizing 4-[2-(trans-4-alkyl-cyclohexyl)ethyl] phenol - Google Patents [patents.google.com]

A Technical Guide to the Molecular Structure of 4-(trans-4-Propylcyclohexyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 4-(trans-4-propylcyclohexyl)phenol (CAS No. 81936-33-6), a critical intermediate in the synthesis of advanced liquid crystals and a versatile building block in pharmaceutical development.[1] This document elucidates the compound's physicochemical properties, stereochemistry, and detailed spectroscopic signature. It offers field-proven insights into the causality behind its synthesis and the validation of its structure through modern analytical techniques. The guide is structured to provide researchers and drug development professionals with the in-depth knowledge required for its effective application, emphasizing the relationship between its distinct molecular architecture and its functional properties.

Introduction: Significance and Applications

This compound is a bifunctional organic compound featuring a phenol ring linked to a propyl-substituted cyclohexane ring. Its molecular structure is notable for its rigidity and well-defined stereochemistry, which are pivotal to its primary applications.

-

In Materials Science: The compound is an essential precursor for calamitic (rod-shaped) liquid crystals used in modern display technologies.[2][3] The linear, rigid structure conferred by the trans-cyclohexane ring, combined with the polarity of the phenol group, facilitates the formation of the nematic and smectic mesophases required for liquid crystal displays (LCDs).[3] The specific trans configuration is crucial for achieving the necessary molecular packing and alignment quality for high-performance displays.[3]

-

In Drug Development: As a pharmaceutical intermediate, its unique scaffold is incorporated into more complex active pharmaceutical ingredients (APIs).[1] The lipophilic propylcyclohexyl group can enhance a drug candidate's ability to cross cell membranes, while the phenol moiety provides a reactive handle for further chemical modification.

Physicochemical and Stereochemical Properties

The functional utility of this compound is directly derived from its physical properties and three-dimensional structure.

Key Physicochemical Data

A summary of the compound's essential properties is provided below.

| Property | Value | Source(s) |

| CAS Number | 81936-33-6 | [4][5][6][7][8] |

| Molecular Formula | C₁₅H₂₂O | [4][9][10] |

| Molecular Weight | 218.33 g/mol | [4][10] |

| Appearance | White to light yellow crystalline solid/powder | [4][9][11] |

| Melting Point | 138 °C (lit.) | [4][7][11] |

| Boiling Point | 339.8 °C at 760 mmHg | [4] |

| Solubility | Soluble in methanol; very low water solubility (125 µg/L at 20°C) | [4] |

| Purity | Typically >98.0% (GC) | [7][9] |

The Criticality of trans-Stereochemistry

The cyclohexane ring can exist in two primary stereoisomeric forms: cis and trans. In this compound, the propyl group and the phenol group are positioned on opposite sides of the cyclohexane ring plane (1,4-diequatorial conformation).

Causality: The trans isomer is thermodynamically more stable than the cis isomer. In the trans configuration, both bulky substituents can occupy equatorial positions on the chair conformation of the cyclohexane ring, minimizing steric hindrance (1,3-diaxial interactions). This stability is a key driver in synthetic routes designed to favor its formation. For applications in liquid crystals, the linear and elongated shape of the trans isomer is essential for achieving the necessary anisotropy and molecular ordering.[3]

Synthesis and Structural Verification Workflow

The synthesis of high-purity this compound requires precise control over reaction conditions to ensure the desired stereochemical outcome. A common and effective industrial route involves the catalytic hydrogenation of a biphenyl precursor.

Experimental Causality:

-

Choice of Catalyst: Rhodium-on-carbon (Rh/C) or Ruthenium-on-carbon (Ru/C) catalysts are often selected for the hydrogenation of the aromatic ring. These catalysts are highly effective under specific conditions of temperature and pressure and can be tuned to maximize the yield of the desired trans isomer.

-

Purification by Recrystallization: The trans isomer is typically less soluble than the cis isomer in common solvents like methanol due to its more ordered and stable crystal lattice structure. This difference in solubility provides an effective and scalable method for purification. The crude mixture is dissolved in a hot solvent and allowed to cool, causing the preferential crystallization of the high-purity trans product.

Definitive Structural Elucidation: A Spectroscopic Guide

Confirming the precise molecular structure and stereochemistry is non-negotiable. A multi-technique spectroscopic approach provides a self-validating system for structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure, particularly for confirming the trans configuration.

Protocol: ¹H NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire the spectrum on a high-resolution FT-NMR spectrometer (e.g., 400 MHz or higher).[12]

-

Acquisition Parameters: Use a standard pulse sequence. A relaxation delay of 2-5 seconds and 8-16 scans are typically sufficient for a high signal-to-noise ratio.[13]

Expected ¹H NMR Spectral Data (in CDCl₃):

-

Aromatic Protons (δ ≈ 6.7-7.1 ppm): The protons on the phenol ring will appear as two distinct doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring.

-

Phenolic Proton (δ ≈ 4.5-5.5 ppm): A broad singlet corresponding to the -OH group. Its chemical shift is concentration-dependent and it can be exchanged with D₂O.

-

Cyclohexane Protons (δ ≈ 1.0-2.5 ppm): This region will contain a series of complex multiplets. The key diagnostic signal is the proton at C1 (attached to the phenyl ring). In the trans isomer, this proton is axial and exhibits large axial-axial coupling constants (J ≈ 10-13 Hz) to its neighboring axial protons, resulting in a broad triplet of triplets. This large coupling is a hallmark of the trans configuration.

-

Propyl Group Protons (δ ≈ 0.9-1.4 ppm): A triplet for the terminal methyl group (-CH₃) and multiplets for the two methylene groups (-CH₂-).

Expected ¹³C NMR Spectral Data (in CDCl₃): The spectrum will show distinct signals for all unique carbon atoms.

-

Aromatic Carbons: Four signals in the δ 115-155 ppm region. The carbon attached to the hydroxyl group (C4') will be the most downfield.

-

Cyclohexane Carbons: Signals in the δ 30-45 ppm range.

-

Propyl Carbons: Three signals in the δ 14-40 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

O-H Stretch (Phenol): A strong, broad absorption band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹) from the propyl and cyclohexane groups.

-

C-H Stretch (sp²): Sharp peaks just above 3000 cm⁻¹ from the aromatic ring.

-

C=C Stretch (Aromatic): Medium to weak absorptions around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

MS confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): A strong peak at m/z = 218.33, corresponding to the molecular weight of C₁₅H₂₂O.

-

Key Fragments: Expect fragmentation corresponding to the loss of the propyl group or cleavage at the bond between the two rings.

Safety and Handling

As a phenol derivative, this compound requires careful handling.

-

General Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[14][15] Avoid breathing dust. Minimize dust generation and accumulation.[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[14]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible substances like strong oxidizing agents.[14] The compound may be light-sensitive and should be stored accordingly.

-

Toxicity: Phenolic compounds can be toxic if swallowed, inhaled, or absorbed through the skin and can cause skin irritation or burns. Always consult the latest Safety Data Sheet (SDS) before use.[9][14]

Conclusion

The molecular structure of this compound is a testament to precise chemical design. Its value in both materials science and drug development stems directly from the combination of a rigid trans-1,4-disubstituted cyclohexane core, a lipophilic propyl chain, and a reactive phenolic head. The analytical protocols outlined in this guide provide a robust framework for researchers to validate its structure, ensuring the high purity and correct stereochemistry essential for its advanced applications. A thorough understanding of this molecule's structure-property relationships is the foundation for innovation in the fields it serves.

References

- 1. nbinno.com [nbinno.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. lookchem.com [lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. calpaclab.com [calpaclab.com]

- 7. labproinc.com [labproinc.com]

- 8. This compound [oakwoodchemical.com]

- 9. This compound, 25G | Labscoop [labscoop.com]

- 10. chemscene.com [chemscene.com]

- 11. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

4-(trans-4-Propylcyclohexyl)phenol melting point and boiling point.

An In-Depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenol: Physicochemical Properties and Analytical Methodologies

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a key intermediate in the manufacturing of advanced materials and pharmaceuticals.[1][2] Intended for researchers, scientists, and professionals in drug development and material science, this document details the compound's core physicochemical properties, with a focus on its melting and boiling points, and outlines authoritative analytical methodologies for its characterization.

Compound Profile and Significance

This compound (CAS No. 81936-33-6) is a high-purity white crystalline powder with the molecular formula C₁₅H₂₂O.[3][4] Its unique molecular structure, featuring a phenol group attached to a trans-substituted propylcyclohexyl ring, makes it an indispensable component in the synthesis of liquid crystals for advanced display technologies.[1][2] The specific stereochemistry of the trans isomer is crucial for achieving the desired alignment and optical uniformity in liquid crystal displays.[2] Furthermore, its well-defined structure serves as a fundamental building block in various organic synthesis pathways, including the development of active pharmaceutical ingredients (APIs).[1]

Physicochemical Properties

The precise determination of physical constants such as melting and boiling points is a critical first step in the validation of a compound's identity and purity. These properties are intrinsic to the substance and are heavily influenced by its molecular structure and intermolecular forces.

Melting and Boiling Point

The melting point of this compound is consistently reported as 138°C.[3][4][5] The boiling point is 339.8 °C at a standard pressure of 760 mmHg.[3] The relatively high melting point is indicative of a stable crystalline lattice structure, a desirable characteristic for its application as a liquid crystal intermediate.

Summary of Physical and Chemical Data

A compilation of essential physicochemical data is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 81936-33-6 | [3][4][6] |

| Molecular Formula | C₁₅H₂₂O | [3][4][7] |

| Molecular Weight | 218.33 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [4][5][7] |

| Melting Point | 138°C | [3][4][5] |

| Boiling Point | 339.8 °C at 760 mmHg | [3] |

| Density | 0.978 g/cm³ | [3] |

| Water Solubility | 125 µg/L at 20°C | [3][4][5] |

| Solubility | Soluble in Methanol | [3][4][5] |

| LogP | 5 at 40°C | [4][5] |

Experimental Methodologies: Synthesis and Isomer Differentiation

The utility of this compound is critically dependent on its isomeric purity. The presence of the cis isomer can significantly disrupt the performance of liquid crystal displays. Therefore, robust synthetic and analytical protocols are paramount.

Synthetic Approach: Palladium-Catalyzed Cross-Coupling

A common and effective method for synthesizing compounds of this nature involves a palladium-catalyzed cross-coupling reaction. This approach offers high yields and selectivity. A plausible synthetic pathway is outlined below.

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Causality and Rationale:

-

Step 3 (Cross-Coupling): Palladium catalysts are chosen for their high efficiency in forming carbon-carbon bonds between the aryl halide (halophenol) and the organometallic (Grignard) reagent. This allows for the precise construction of the target molecule.

-

Step 5 (Chromatography): This step is crucial for separating the desired product from unreacted starting materials, catalyst residues, and reaction byproducts.

-

Step 6 (Recrystallization): Recrystallization is a powerful technique for purifying solid compounds. It is particularly effective at removing small amounts of impurities and can help in isolating the desired trans isomer, which may have different solubility characteristics than the cis isomer.

Analytical Characterization: Isomer Identification

Distinguishing between the cis and trans isomers of 4-(4-n-alkylcyclohexyl)phenol is a non-trivial analytical challenge, as they have the same mass and similar polarities.[8] A multi-step analytical approach is required for unambiguous identification and quantification.

Analytical Workflow for Isomer Differentiation

Caption: Recommended analytical workflow for the separation and identification of cis/trans isomers.

Expertise-Driven Protocol Choices:

-

Gas Chromatography (GC) and HPLC: Both GC and HPLC are powerful techniques for separating isomers.[8] The choice between them may depend on the volatility of the compound and available instrumentation. For GC, derivatization (e.g., with BSTFA) can improve peak shape and separation.[8] Purity is often reported based on GC analysis.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While chromatography can separate the isomers, NMR is the definitive method for structural elucidation and confirming the trans configuration. The key difference lies in the coupling constants and chemical shifts of the protons on the cyclohexane ring. In the trans isomer, the proton at the C1 position (attached to the phenol ring) and the proton at the C4 position (attached to the propyl group) are typically in axial positions, leading to characteristic splitting patterns in the ¹H NMR spectrum that are distinct from the cis isomer.

-

Infrared (IR) Spectroscopy: While less definitive than NMR, FT-IR can sometimes be used to distinguish between cis and trans isomers based on subtle differences in the vibrational frequencies of the C-H bonds on the cyclohexane ring.[8]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The initial melting point determination provides a preliminary check of purity. Subsequent chromatographic analysis quantifies the purity and separates isomers. Finally, spectroscopic analysis (NMR) provides absolute structural confirmation, validating the identity of the material. This orthogonal approach, using multiple independent analytical techniques, ensures the highest level of confidence in the material's quality.

Conclusion

This compound is a compound of significant industrial importance, particularly in the field of liquid crystal technology. Its synthesis and purification require careful control to ensure high isomeric purity. The physicochemical properties, especially the melting point of 138°C, serve as primary indicators of identity and quality. A rigorous analytical workflow combining chromatography and spectroscopy is essential for the definitive characterization and validation of this critical chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 81936-33-6 [amp.chemicalbook.com]

- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound, 25G | Labscoop [labscoop.com]

- 8. researchgate.net [researchgate.net]

solubility of 4-(trans-4-Propylcyclohexyl)phenol in organic solvents.

An In-depth Technical Guide to the Solubility of 4-(trans-4-Propylcyclohexyl)phenol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 81936-36-6), a key intermediate in the synthesis of liquid crystals and other advanced materials.[1] Understanding the solubility of this compound in various organic solvents is critical for its purification, processing, and application in research and development. This document synthesizes theoretical principles with practical guidance, offering researchers, chemists, and drug development professionals a detailed overview of its solubility profile, predictive frameworks, and robust experimental methodologies for its determination.

Introduction: The Molecular Profile of this compound

This compound is an organic compound featuring a unique amphiphilic molecular structure.[2] It consists of a polar, hydrophilic phenol group (a hydroxyl group attached to a benzene ring) and a large, nonpolar, hydrophobic moiety composed of a trans-configured propylcyclohexyl group.[2][3] This duality governs its physical and chemical properties, making it an indispensable component in applications requiring precise molecular alignment, such as liquid crystal displays.[1][2]

The compound's utility in organic synthesis and material science is directly linked to its solubility behavior.[1] Proper solvent selection is paramount for achieving high-purity crystals during recrystallization, ensuring homogeneous reaction mixtures, and formulating stable liquid crystal phases.[2] This guide delves into the factors that dictate its solubility and provides a framework for predicting its behavior in diverse solvent systems.

Physicochemical Characteristics

A foundational understanding of the compound's intrinsic properties is essential before analyzing its solubility. These parameters provide quantitative insights into its molecular nature.

| Property | Value | Source(s) |

| CAS Number | 81936-33-6 | [4][5] |

| Molecular Formula | C₁₅H₂₂O | [4][5] |

| Molecular Weight | 218.33 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [4][6][7] |

| Melting Point | 138 °C (lit.) | [4][7] |

| Boiling Point | 339.8 °C at 760 mmHg | [4] |

| Water Solubility | 125 µg/L at 20 °C (Extremely limited) | [2][4] |

| Predicted LogP | 4.4 - 5.5 | [2][7][8] |

| pKa | 10.21 ± 0.30 (Predicted) | [4][7] |

The very low water solubility and high LogP value underscore the molecule's predominantly hydrophobic character, a direct consequence of its large alkyl-cycloalkyl substituent.[2]

Theoretical Framework of Solubility

The solubility of this compound is best understood through the principle of "like dissolves like," which relates solubility to the polarity of the solute and solvent.[9][10]

-

Hydrophobic Moiety : The large trans-4-propylcyclohexyl group is nonpolar and dominates the molecule's character.[2] This substantial hydrocarbon portion drives solubility in nonpolar and weakly polar organic solvents through van der Waals forces.[3]

Due to this amphiphilic nature, the compound exhibits limited solubility in highly polar solvents like water but demonstrates good solubility in a range of organic solvents that can effectively solvate either or both ends of the molecule.[2]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δd (Dispersion) : Energy from atomic forces.

-

δp (Polar) : Energy from intermolecular dipole forces.

-

δh (Hydrogen Bonding) : Energy from hydrogen bonds.

For this compound, the estimated Hansen parameters are δd = 16.0-17.0 MPa¹/², δp = 4.0-6.0 MPa¹/², and δh = 12.0-15.0 MPa¹/².[2] Solvents with similar HSP values are more likely to be effective at dissolving the compound. The significant δh value reflects the importance of the phenolic hydroxyl group in solubility interactions.[2]

Qualitative Solubility Profile in Common Organic Solvents

While extensive quantitative data is not publicly available, a qualitative solubility profile can be constructed based on its known properties, chemical principles, and available data points.[2][4]

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | Explicitly mentioned as a solvent.[4][7] The small alkyl chain allows the hydroxyl group to effectively hydrogen bond with the phenol.[3] |

| Ethanol | Good | Similar to methanol, ethanol can form strong hydrogen bonds.[2][3] The slightly larger alkyl group improves interaction with the nonpolar tail. | |

| Polar Aprotic | Acetone | Moderate to Good | The ketone's carbonyl group can act as a hydrogen bond acceptor for the phenolic proton.[13] Good solvation of the nonpolar moiety is also expected. |

| Ethyl Acetate | Moderate | The ester group is a weaker hydrogen bond acceptor than a ketone. Solubility is driven by dipole-dipole interactions and solvation of the nonpolar tail. | |

| Dichloromethane (DCM) | Good | A weakly polar solvent that effectively solvates the large, nonpolar propylcyclohexyl group while interacting with the phenol's dipole.[2] | |

| Nonpolar | Toluene | Good | The aromatic ring of toluene interacts favorably with the compound's benzene ring and nonpolar tail via van der Waals forces.[2] |

| Chloroform | Good | Similar to DCM, chloroform is an effective solvent for large, moderately polar molecules.[2][14] | |

| Hexane | Low to Moderate | As a purely nonpolar alkane, hexane will strongly solvate the propylcyclohexyl tail but offers no specific favorable interaction with the polar phenol head. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a solvent.[9][15]

Materials and Equipment

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or sealed glass test tubes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions : Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of the desired organic solvent. The excess solid ensures that equilibrium is reached from a state of saturation.

-

Equilibration : Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a prolonged period (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the undissolved solid to settle.

-

Sample Collection : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Quantification :

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the sample using a validated HPLC or GC method to determine the concentration of the dissolved compound. A pre-established calibration curve is required for accurate quantification.

-

-

Data Analysis : Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor. Repeat the experiment at least in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.

Workflow Visualization

The following diagram illustrates the key stages of the isothermal shake-flask method for solubility determination.

Conclusion

This compound presents a classic case of amphiphilic solubility behavior. Its large nonpolar structure renders it virtually insoluble in water but allows for good solubility in a range of organic solvents, from polar protic alcohols like methanol to nonpolar aromatic solvents like toluene.[2][4] The phenolic hydroxyl group plays a crucial role, enabling hydrogen bonding that enhances solubility in polar solvents capable of accepting or donating hydrogen bonds.[3] For researchers and developers, a systematic approach combining theoretical prediction with empirical testing, as outlined in this guide, is the most effective strategy for identifying optimal solvent systems for purification, synthesis, and formulation.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 81936-33-6 [smolecule.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Cas 81936-33-6,this compound | lookchem [lookchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound, 25G | Labscoop [labscoop.com]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chemscene.com [chemscene.com]

- 9. chem.ws [chem.ws]

- 10. m.youtube.com [m.youtube.com]

- 11. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 12. quora.com [quora.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-Propylcyclohexyl)phenol is a bifunctional organic molecule that has garnered significant interest in the fields of materials science and pharmaceutical development. Its rigid cyclohexyl ring, flexible propyl chain, and reactive phenolic headgroup impart a unique combination of properties that make it a valuable precursor for the synthesis of liquid crystals and a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and analytical protocols, and a discussion of its key applications.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1][2] Its amphiphilic nature, arising from the hydrophobic propylcyclohexyl moiety and the hydrophilic phenolic group, dictates its solubility and interfacial behavior.[3]

| Property | Value | Source(s) |

| CAS Number | 81936-33-6 | [4][5][6] |

| Molecular Formula | C₁₅H₂₂O | [4][5][7] |

| Molecular Weight | 218.33 g/mol | [4] |

| Appearance | White to light yellow crystalline powder/solid | [1][2] |

| Melting Point | 138 °C | [5] |

| Boiling Point | 339.8 °C at 760 mmHg | [8] |

| Density | 0.978 g/cm³ | [8] |

| Water Solubility | 125 µg/L at 20°C | [8] |

| Solubility | Soluble in Methanol | [8] |

| Predicted pKa | 10.21 ± 0.30 | [8] |

| LogP | 4.4661 | [4] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity. A common and effective strategy involves a Friedel-Crafts acylation followed by a Clemmensen reduction and subsequent dehydrogenation. This approach allows for the construction of the propylcyclohexylphenyl framework with good yields.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example based on established organic chemistry principles, including Friedel-Crafts acylation and Clemmensen reduction.[9][10]

Step 1: Friedel-Crafts Acylation of 4-Propylbiphenyl

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃) in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-propylbiphenyl in CH₂Cl₂ to the flask, followed by the dropwise addition of cyclohexanecarbonyl chloride from the dropping funnel.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 4-6 hours.

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl) to decompose the aluminum chloride complex. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude ketone.

Step 2: Clemmensen Reduction of the Ketone Intermediate

-

Preparation of Zinc Amalgam: Activate zinc dust by stirring it with a dilute solution of mercuric chloride (HgCl₂) for a few minutes. Decant the aqueous solution and wash the zinc amalgam with water.

-

Reduction: To the crude ketone from Step 1, add the freshly prepared zinc amalgam, concentrated HCl, and a co-solvent such as toluene. Heat the mixture to reflux with vigorous stirring for 8-12 hours.

-

Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 3: Dehydrogenation to this compound

-

Reaction Setup: In a suitable high-boiling solvent such as decalin, add the product from Step 2 and a dehydrogenation catalyst, for example, palladium on carbon (Pd/C).

-

Dehydrogenation: Heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Purification: After the reaction is complete, cool the mixture and filter off the catalyst. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Caption: A representative three-step synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the phenolic hydroxyl group. This group can undergo a variety of reactions, including etherification, esterification, and electrophilic aromatic substitution. The bulky propylcyclohexyl group can exert steric hindrance, influencing the regioselectivity of these reactions.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic and chromatographic techniques.

Experimental Protocol: Analytical Characterization

Sample Preparation:

-

NMR Spectroscopy: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) suitable for ¹H and ¹³C NMR analysis.

-

FTIR Spectroscopy: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent.

-

GC-MS Analysis: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Spectroscopic Data (Predicted/Typical):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 6.5-7.5 ppm), the protons of the cyclohexyl ring (aliphatic region, 1.0-2.5 ppm), and the propyl group (aliphatic region, 0.8-1.8 ppm). The trans-diaxial and diequatorial couplings in the cyclohexyl ring can provide information about its conformation.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (110-160 ppm), the carbons of the cyclohexyl ring (20-50 ppm), and the propyl group (10-40 ppm).

-

FTIR: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C-O stretching will appear in the 1200-1300 cm⁻¹ region.

-

Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 218. The fragmentation pattern will likely involve the loss of the propyl group, cleavage of the cyclohexyl ring, and other characteristic fragmentations of phenols.

Caption: A typical workflow for the analytical characterization of this compound.

Applications

The unique molecular architecture of this compound makes it a valuable component in advanced materials and pharmaceuticals.

-

Liquid Crystals: This compound is a key intermediate in the synthesis of calamitic (rod-shaped) liquid crystals.[11] The trans-cyclohexyl ring provides rigidity and contributes to the formation of mesophases, which are essential for the functioning of liquid crystal displays (LCDs).[12] The terminal hydroxyl group allows for further chemical modification to tune the liquid crystalline properties.

-

Pharmaceutical Intermediate: In drug development, the phenol moiety serves as a handle for the introduction of various pharmacophores. The lipophilic propylcyclohexyl group can enhance the compound's ability to cross cell membranes, potentially improving the pharmacokinetic profile of a drug candidate. It can be considered a building block for designing molecules with potential applications in areas where estrogenic or other receptor-modulating activities are targeted, although its specific biological activities require further investigation.[3]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

- 1. This compound | 81936-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. jk-sci.com [jk-sci.com]

- 3. settek.com [settek.com]

- 4. chemscene.com [chemscene.com]

- 5. labproinc.com [labproinc.com]

- 6. This compound, 25G | Labscoop [labscoop.com]

- 7. calpaclab.com [calpaclab.com]

- 8. lookchem.com [lookchem.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

Navigating the Safe Handling of 4-(trans-4-Propylcyclohexyl)phenol: A Technical Guide

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

4-(trans-4-Propylcyclohexyl)phenol is an organic compound utilized as a key intermediate in the synthesis of liquid crystals and potentially in the development of novel polymers.[1][2][3] Its molecular structure, featuring a phenolic hydroxyl group and a hydrophobic propylcyclohexyl substituent, imparts unique properties that are valuable in materials science.[1] However, as with many phenolic compounds, a thorough understanding of its hazard profile and adherence to strict safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound, designed to empower researchers with the knowledge to work with this compound safely and effectively.

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.[4][5][6] Based on available safety data sheets, this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[7] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[7] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[7] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[7] |

Signal Word: Warning[7]

Pictograms:

It is crucial to note that some suppliers may provide differing classifications. For instance, one safety data sheet suggests the product does not meet the criteria for classification in any hazard class.[8] In such instances of conflicting information, a conservative approach that assumes the higher hazard classification is warranted to ensure maximum safety.

Toxicological Profile

While comprehensive toxicological properties of this compound have not been thoroughly investigated, its classification as a phenolic compound necessitates a cautious approach.[7] Phenols, as a class, are known to be readily absorbed through the skin and can cause systemic toxicity, affecting the central nervous system, liver, and kidneys.[9][10] Acute exposure to phenols can cause severe skin burns, which may initially be painless due to a local anesthetic effect.[9][11] Ingestion of even small amounts of some phenols can be fatal.[9] Chronic exposure may lead to a range of health issues, including dermatitis, and organ damage.[9][10]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C₁₅H₂₂O[12] |

| Molecular Weight | 218.33 g/mol [12] |

| Appearance | White to light yellow crystalline powder.[3][12][13] |

| Melting Point | 138 °C (lit.)[1][3][12][14] |

| Boiling Point | 339.8 °C at 760 mmHg[12] |

| Flash Point | 176.7 °C[12] |

| Solubility | Soluble in Methanol.[12] Water solubility is very low (125 µg/L at 20°C).[1][3][12] |

| Vapor Pressure | 0.000567 mmHg at 25°C[12] |

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is the cornerstone of laboratory safety.

Engineering Controls

The primary line of defense against exposure is the use of effective engineering controls.

-

Fume Hood: All work with this compound, especially when handling the powder or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation of dust and vapors.[15][16]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[7]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is mandatory to prevent skin and eye contact.

Caption: PPE selection flowchart for handling this compound.

-

Eye and Face Protection: Chemical safety goggles are required at all times.[15] When there is a potential for splashing, a face shield should be worn in addition to goggles.[11][15]

-

Skin Protection: A fully buttoned lab coat must be worn.[15] For handling the solid and concentrated solutions, gloves made of neoprene or butyl rubber are recommended.[15][17] If using nitrile gloves, double-gloving is a prudent measure, with immediate replacement if contact with the chemical occurs.[15]

-

Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter should be used.[18]

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

-

Do not eat, drink, or smoke in laboratory areas.[19]

-

Remove contaminated clothing immediately and wash before reuse.[20]

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

-

Keep containers tightly closed to prevent absorption of moisture.[17]

-

Store away from strong oxidizing agents and incompatible materials.[9][17]

-

Store below eye level to minimize the risk of spills to the face and eyes.[17]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][9]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][11] After initial rinsing, washing the affected area with polyethylene glycol (PEG 300 or 400) is highly recommended if available.[16] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][11]

Spill and Leak Procedures

-

Small Spills: For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for disposal.[7] The area should then be decontaminated.

-

Large Spills: For larger spills, evacuate the area and prevent entry. If flammable dust clouds could be generated, eliminate all ignition sources.[9] Contact your institution's environmental health and safety department for assistance with cleanup.

-

In all cases of spills, appropriate PPE must be worn during cleanup.[16]

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[7] Avoid using a solid stream of water as it may scatter the material.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Caption: General emergency response workflow for incidents involving this compound.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed container.[9]

-

Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[7]

-

Do not dispose of this chemical down the drain.[7]

Conclusion

This compound is a valuable compound in materials science research. However, its potential hazards necessitate a culture of safety and strict adherence to the protocols outlined in this guide. By understanding the risks, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can handle this compound with confidence and ensure a safe laboratory environment.

References

- 1. Buy this compound | 81936-33-6 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GHS Classification Search Tool | GHS Hazard Classification Search | Chemical Classification and Labelling Search [chemradar.com]

- 7. angenechemical.com [angenechemical.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. ehs.berkeley.edu [ehs.berkeley.edu]

- 10. gov.uk [gov.uk]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. lookchem.com [lookchem.com]

- 13. This compound, 25G | Labscoop [labscoop.com]

- 14. labproinc.com [labproinc.com]

- 15. ehs.yale.edu [ehs.yale.edu]

- 16. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 17. ehs.umich.edu [ehs.umich.edu]

- 18. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenol [cdc.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. aksci.com [aksci.com]

An In-Depth Technical Guide to the Key Research Applications of 4-(trans-4-Propylcyclohexyl)phenol

This guide provides a comprehensive technical overview of 4-(trans-4-propylcyclohexyl)phenol, a pivotal intermediate in the development of advanced materials. Designed for researchers, scientists, and professionals in drug development, this document delves into the core applications of this compound, emphasizing its synthesis, characterization, and role in liquid crystal technology and polymer science.

Introduction: The Molecular Architecture and Significance of this compound

This compound, with the CAS number 81936-33-6, is an organic compound characterized by a phenol ring linked to a trans-substituted propylcyclohexyl group.[1] This unique molecular structure, featuring a rigid aromatic core and a flexible aliphatic chain, is instrumental in its diverse applications.[2] The trans-configuration of the propylcyclohexyl group is crucial for achieving the desired molecular shape and packing behavior, which are essential for its function in advanced materials.[3] High purity, often exceeding 99.60%, is a critical requirement for its use in high-performance applications to ensure reproducible and optimal results.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₂O | [1][5] |

| Molecular Weight | 218.33 g/mol | [1][5] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 138 °C (lit.) | [1][5] |

| Boiling Point | 339.8 °C at 760 mmHg | [5] |

| Solubility | Soluble in Methanol | [5] |

| CAS Number | 81936-33-6 | [3][4][6] |

Core Application: A Cornerstone in Liquid Crystal Display (LCD) Technology

The primary and most significant application of this compound is as a vital intermediate in the synthesis of liquid crystal monomers.[3][6] These monomers are the fundamental building blocks of the liquid crystal mixtures used in modern LCDs.[3] The incorporation of the 4-(trans-4-propylcyclohexyl)phenyl moiety into liquid crystal molecules imparts desirable properties that are essential for high-performance displays.

Enhancing Electro-Optical Properties

The rigid, oriented cyclohexyl ring and the phenolic group of this compound are instrumental in achieving the desired mesogenic properties in liquid crystals.[3] This structure contributes to:

-

Improved Alignment Quality: The specific molecular geometry facilitates the precise alignment of liquid crystal molecules in response to an electric field, which is the core principle of LCD operation.[3]

-

Enhanced Optical Uniformity: A uniform alignment of liquid crystal molecules is crucial for consistent brightness, contrast, and color reproduction across the display.[3][6]

-

Favorable Dielectric Anisotropy: The electronic nature of the phenol group influences the dielectric properties of the resulting liquid crystal molecules, which is critical for low-voltage switching and energy efficiency.

Synthesis of High-Performance Liquid Crystals

This compound serves as a precursor for various liquid crystal classes, including the widely used cyanobiphenyls. The general synthetic strategy involves the etherification or esterification of the phenolic hydroxyl group to introduce a terminal polar group, such as a cyano or isothiocyanato group, which is crucial for the liquid crystalline behavior.

Experimental Protocol: Synthesis of a Cyanobiphenyl Liquid Crystal Intermediate

This protocol outlines a representative synthesis of a cyanobiphenyl-type liquid crystal starting from a biphenyl precursor, illustrating the type of transformations that this compound can undergo. A common route is via Friedel-Crafts acylation followed by reduction and cyanation.[7][8]

Workflow for Cyanobiphenyl Synthesis

A representative synthetic workflow for a cyanobiphenyl liquid crystal.

Step-by-Step Methodology:

-

Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add propanoyl chloride dropwise at 0 °C. Then, add a solution of biphenyl in the same solvent. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent, wash, dry, and concentrate to obtain 4-propanoylbiphenyl.

-

Reduction of the Ketone: The keto group of 4-propanoylbiphenyl is reduced to a propyl group using standard methods like the Wolff-Kishner reduction (hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent) or Clemmensen reduction (amalgamated zinc and hydrochloric acid). This yields 4-propylbiphenyl.

-

Bromination: The 4-propylbiphenyl is then brominated, typically at the 4'-position, using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. This step yields 4-bromo-4'-propylbiphenyl.

-

Cyanation: The bromo-substituted compound is converted to the final cyanobiphenyl liquid crystal via a Rosenmund–von Braun reaction. This involves heating 4-bromo-4'-propylbiphenyl with copper(I) cyanide in a polar aprotic solvent like dimethylformamide (DMF). The product, 4-cyano-4'-propylbiphenyl, is then purified by chromatography and/or recrystallization.

Advancements in Polymer Science: Crafting Functional Materials

This compound is also a valuable monomer in polymer chemistry, particularly for the synthesis of polymers with specialized properties.[9] Its incorporation into polymer structures can significantly modify their thermal, mechanical, and optical characteristics.

Synthesis of Comb-Like Polymers for Liquid Crystal Alignment

A notable application is in the creation of comb-like polystyrene derivatives.[9][10][11] In this approach, the this compound moiety is grafted as a side chain onto a polystyrene backbone. These polymers can then be used as alignment layers for liquid crystals in display devices.

The presence of the liquid crystal-like side chains on the polymer film can induce a specific orientation of the liquid crystal molecules in the display cell, often a stable and uniform vertical alignment.[9][10] This is a critical aspect of display manufacturing, as it influences the viewing angle and contrast ratio of the screen.

Experimental Protocol: Synthesis of 4-(trans-4-propylcyclohexyl)phenoxymethyl-substituted Polystyrene

This protocol is adapted from the synthesis of similar polystyrene derivatives.[9]

Workflow for Polymer Synthesis

Synthesis of a comb-like polymer for liquid crystal alignment.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve poly(4-chloromethylstyrene) in a suitable solvent such as N,N-dimethylacetamide (DMAc).

-

Addition of Reagents: Add this compound and an excess of a weak base, such as potassium carbonate, to the solution.

-

Reaction: Heat the mixture with stirring under a nitrogen atmosphere (e.g., at 70 °C) for a sufficient time to ensure complete reaction (typically 24 hours). The reaction progress can be monitored by the disappearance of the starting materials using techniques like thin-layer chromatography (for the phenol).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into a non-solvent (e.g., methanol) to precipitate the polymer. The polymer is then collected by filtration, washed thoroughly with the non-solvent to remove unreacted starting materials and salts, and dried under vacuum to yield the final product.

Role as a Synthetic Intermediate in Research

Beyond its primary applications in liquid crystals and polymers, this compound serves as a versatile intermediate in advanced organic synthesis.[4][6] Its phenolic hydroxyl group can be readily functionalized, and the overall molecular structure provides a rigid scaffold for the construction of more complex molecules.

While its use as a pharmaceutical intermediate is often cited in a general context, pointing to its role as a building block for active pharmaceutical ingredients (APIs), specific examples in publicly available literature are less common.[4][12] This is often due to the proprietary nature of drug development. However, the chemical functionalities present in this compound make it a plausible precursor for molecules with potential biological activity, where the hydrophobic cyclohexyl group and the hydrogen-bonding capable phenol are desirable features.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound and its derivatives are crucial for their application in high-tech materials. Standard spectroscopic techniques are employed for this purpose.

Expected Spectroscopic Data for this compound:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenol ring, the methine proton of the cyclohexyl ring attached to the aromatic ring, the methylene and methine protons of the cyclohexyl ring, and the protons of the propyl group (methyl and methylene). The integration of these signals would correspond to the number of protons in each environment.[13][14][15][16]

-

¹³C NMR: The carbon NMR spectrum would exhibit distinct signals for the aromatic carbons (with and without attached protons), the carbons of the cyclohexyl ring, and the carbons of the propyl group.[14][15][16]

-

FT-IR: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C=C stretching vibrations for the aromatic ring.[14][15][17]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (218.33 g/mol ), along with fragmentation patterns characteristic of the propylcyclohexyl and phenol moieties.[14]

Conclusion and Future Outlook

This compound is a cornerstone molecule in the field of materials science, particularly for the development of liquid crystal displays. Its unique structural features provide a direct pathway to materials with tailored electro-optical and physical properties. Its application in polymer science for creating functional surfaces further underscores its versatility. While its role in pharmaceutical synthesis is less publicly documented, its chemical nature makes it a valuable building block for organic chemists. Future research is likely to continue exploring the derivatization of this compound to create novel liquid crystals with even faster switching times, higher birefringence, and wider operating temperature ranges, as well as new polymers with advanced functionalities.

References

- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. CN103553878B - A kind of novel preparation method of cyclohexyl phenol class liquid crystal intermediates compound - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. lookchem.com [lookchem.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor [mdpi.com]

- 10. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Production of active pharmaceutical ingredients (APIs) from lignin-derived phenol and catechol - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Making sure you're not a bot! [lilloa.univ-lille.fr]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bg.copernicus.org [bg.copernicus.org]

- 17. jmaterenvironsci.com [jmaterenvironsci.com]

A Technical Guide to 4-(trans-4-Propylcyclohexyl)phenol: Core Intermediate for Advanced Liquid Crystal Formulations

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-(trans-4-propylcyclohexyl)phenol, a critical intermediate in the synthesis of high-performance liquid crystal materials. We will explore its molecular architecture, structure-property relationships, synthesis considerations, and its pivotal role in formulating advanced liquid crystal mixtures for modern display technologies.

The Strategic Importance of Intermediates in Liquid Crystal Design

Liquid Crystal Displays (LCDs) function by manipulating light through an electric field-induced alignment of liquid crystal molecules.[1] The performance of these displays—characterized by metrics like contrast ratio, response time, and viewing angle—is directly governed by the physical properties of the liquid crystal mixture. These mixtures are not single compounds but sophisticated formulations of multiple mesogenic molecules designed to achieve a precise set of characteristics.

Liquid crystal intermediates are the foundational building blocks used to synthesize the final liquid crystal compounds.[2][3] The selection of a specific intermediate is a critical design choice, as its inherent structure dictates the core properties of the resulting molecules. This compound (CAS 81936-33-6) is a cornerstone intermediate, valued for the unique combination of rigidity, linearity, and chemical functionality it imparts to the final mesogenic structure.[1][2]

Molecular Architecture and Structure-Property Relationships

The efficacy of this compound as a liquid crystal precursor stems directly from its distinct molecular structure, which provides a balance of rigidity and flexibility. This structure consists of three key components: a polar phenol head, a rigid cyclohexyl ring, and a flexible propyl tail.

-

Phenolic Group (-OH): The hydroxyl group serves two primary functions. Firstly, it is a reactive site for subsequent chemical reactions, allowing this intermediate to be easily converted into a wide range of final liquid crystal molecules, such as esters and ethers. Secondly, it introduces polarity to the molecule, which is a crucial factor in determining the dielectric anisotropy (Δε) of the final liquid crystal—a key parameter for low-voltage display operation.

-

trans-Cyclohexyl Ring: This non-aromatic ring is a vital component for creating liquid crystals with low viscosity and high clearing points. The trans stereochemistry is of paramount importance; it forces the propyl and phenyl groups into a linear, co-axial arrangement, maximizing the molecular aspect ratio. This rod-like shape is essential for the formation of the ordered, fluid nematic phase upon which most LCD technologies are based.[1]

-

Propyl Tail (-C3H7): The flexible n-propyl chain influences the melting and clearing points of the final liquid crystal compounds. The length of this alkyl chain is a key tuning parameter for controlling the temperature range of the liquid crystal phase (the mesophase).[4][5]

This specific combination of a rigid core and a flexible tail is fundamental to achieving the desired mesogenic properties that enable the liquid crystalline state.[1][6]

Caption: Molecular components of this compound.

Physicochemical Properties

The bulk properties of this intermediate are critical for its handling, synthesis, and performance. High purity, typically exceeding 99%, is essential as impurities can disrupt the delicate long-range molecular order of the liquid crystal phase.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 81936-33-6 | [2][7] |

| Molecular Formula | C₁₅H₂₂O | [7] |

| Molecular Weight | 218.33 g/mol | [7] |

| Appearance | White crystalline powder | [7] |

| Melting Point | 138 °C | [7] |

| Boiling Point | 339.8 °C at 760 mmHg | [7] |

| Density | 0.978 g/cm³ | [7] |

| Solubility | Soluble in Methanol | [7] |

Synthesis and Purification: A Commitment to Purity

The synthesis of this compound is a multi-step process where maintaining stereochemical control and achieving high purity are the primary objectives. While specific industrial processes are proprietary, a general synthetic pathway can be conceptualized based on established organic chemistry principles.